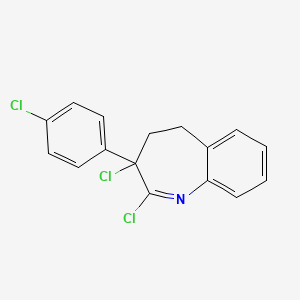

![molecular formula C13H6N2O6 B14316846 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid CAS No. 105469-69-0](/img/structure/B14316846.png)

4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

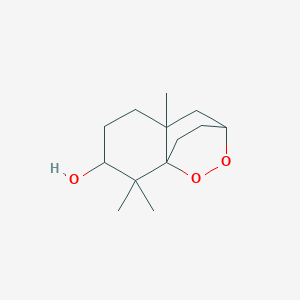

4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid is a water-soluble, heat-stable, tricyclic ortho-quinone. It serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . This compound is known for its high midpoint redox potential and its presence in foods, antioxidant properties, and role as a growth-promoting factor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid involves multiple steps. It is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . The PqqA peptide is recognized by PqqE, which links the C9 and C9a. Afterwards, it is accepted by PqqF, which cuts out the linked amino acids. The next reaction (Schiff base) is spontaneous, followed by dioxygenation catalyzed by an unknown enzyme. The last cyclization and oxidation steps are catalyzed by PqqC .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation by bacteria and purification under good manufacturing practice (GMP) conditions . Another method involves the reaction of trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate with sodium carbonate in water at 30°C for 24 hours .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include ascorbate, NAD(P)H, and thiol compounds such as glutathione . The compound can be reversibly reduced to pyrroloquinoline quinol through a semiquinone intermediate .

Major Products Formed: The major products formed from these reactions include pyrroloquinoline quinol and hydrogen peroxide (H₂O₂) .

Scientific Research Applications

4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid has a wide range of scientific research applications. It is used as a redox cofactor in various bacterial dehydrogenases, such as methanol dehydrogenase and glucose dehydrogenase . It has also been implicated as an important nutrient in mammals, influencing growth, immune function, and reproductive performance . Additionally, it has potential health benefits, including anti-diabetic effects, antioxidant properties, and neuroprotective functions .

Mechanism of Action

The mechanism of action of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid involves its role as a redox cofactor. It undergoes a two-electron reduction to form pyrroloquinoline quinol, which is then oxidized back to the original quinone, reducing molecular oxygen to superoxide anion and subsequently to hydrogen peroxide . This redox cycling is crucial for its biological functions.

Comparison with Similar Compounds

4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid is unique among quinone cofactors due to its high midpoint redox potential . Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical . These compounds also serve as redox cofactors but differ in their redox potentials and specific biological roles.

Properties

CAS No. |

105469-69-0 |

|---|---|

Molecular Formula |

C13H6N2O6 |

Molecular Weight |

286.20 g/mol |

IUPAC Name |

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid |

InChI |

InChI=1S/C13H6N2O6/c16-10-5-3-6(13(20)21)15-8(5)7-4(12(18)19)1-2-14-9(7)11(10)17/h1-3,15H,(H,18,19)(H,20,21) |

InChI Key |

SEZLCXQFQYBJBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=C1C(=O)O)C3=C(C=C(N3)C(=O)O)C(=O)C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)

![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)

![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)